molecular formula C12H8F3NO B8761926 2-Hydroxy-4-(4-trifluoromethylphenyl)pyridine CAS No. 942947-10-6

2-Hydroxy-4-(4-trifluoromethylphenyl)pyridine

Cat. No. B8761926
Key on ui cas rn: 942947-10-6
M. Wt: 239.19 g/mol
InChI Key: WCUQNWUEDAJKJG-UHFFFAOYSA-N
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Patent
US08273770B2

Procedure details

A stirred solution of 4-(4-(trifluoromethyl)phenyl)pyridine 1-oxide (465 mg, 1.94 mmol) in Ac2O (10 mL) under nitrogen atmosphere was heated from 110 to 130° C. over 4.5 h. Then the mixture was heated at reflux for 2 h and then allowed to cool. The mixture was concentrated to dryness and then treated with MeOH and water (10 mL, 1:1). After stirring at room temperature for 6 h, the mixture was heated to reflux for 2.5 h. The mixture was allowed to cool and was concentrated to dryness. Purification by flash column chromatography (silica gel, CH2Cl2/MeOH, 95:5) gave the title compound (336 mg, 72%) as a light brown powder: 1H NMR (500 MHz, CDCl3) δ 12.67 (br s, 1H), 7.76 (d, J=8.2 Hz, 2H), 7.69 (d, J=8.3 Hz, 2H), 7.47 (d, J=6.8 Hz, 1H), 6.80 (d, J=1.6 Hz, 1H), 6.54 (dd, J=6.8, 1.8 Hz, 1H); ESI MS m/z 240 [M+H]+.
Quantity
465 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][N+:12]([O-])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.CC(OC(C)=O)=[O:20]>>[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][NH:12][C:11](=[O:20])[CH:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
465 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC=[N+](C=C1)[O-])(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
ADDITION
Type
ADDITION
Details
treated with MeOH and water (10 mL, 1:1)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica gel, CH2Cl2/MeOH, 95:5)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC(NC=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 336 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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